molecular formula C25H34ClN3O4 B264206 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide

Cat. No. B264206
M. Wt: 476 g/mol
InChI Key: GLQMSRUHHMESQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. This compound has been the subject of scientific research due to its unique molecular structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide is not fully understood. However, studies have shown that this compound may act as a histone deacetylase inhibitor and may also inhibit the growth of cancer cells by inducing apoptosis. This compound may also have neuroprotective effects and may improve cognitive function in patients with Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide has been shown to have several biochemical and physiological effects. This compound may inhibit the growth of cancer cells by inducing apoptosis. It may also have neuroprotective effects and may improve cognitive function in patients with Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide in lab experiments include its potential therapeutic benefits in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide. One future direction is to investigate the potential use of this compound in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Another future direction is to investigate the potential use of this compound as a neuroprotective agent in the prevention of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.

Synthesis Methods

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide involves several steps. The first step involves the synthesis of 6-chloro-7-methoxy-4-methylcoumarin from 4-methylresorcinol and ethyl chloroacetate. The second step involves the synthesis of 2-(6-chloro-7-methoxy-4-methylcoumarin-2-yl)acetic acid from 6-chloro-7-methoxy-4-methylcoumarin and chloroacetic acid. The third step involves the synthesis of 2-(6-chloro-7-methoxy-4-methylcoumarin-2-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}amine from 2-(6-chloro-7-methoxy-4-methylcoumarin-2-yl)acetic acid and 1-(4-methyl-1-piperazinyl)cyclohexylamine. The final step involves the synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide from 2-(6-chloro-7-methoxy-4-methylcoumarin-2-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}amine and acetic anhydride.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide has been the subject of scientific research due to its potential therapeutic benefits. This compound has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have been conducted to investigate the potential use of this compound in the treatment of these diseases.

properties

Molecular Formula

C25H34ClN3O4

Molecular Weight

476 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C25H34ClN3O4/c1-17-18-13-20(26)22(32-3)15-21(18)33-24(31)19(17)14-23(30)27-16-25(7-5-4-6-8-25)29-11-9-28(2)10-12-29/h13,15H,4-12,14,16H2,1-3H3,(H,27,30)

InChI Key

GLQMSRUHHMESQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3(CCCCC3)N4CCN(CC4)C

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

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